

(R)-BINAP: A Comprehensive Technical Guide for Researchers

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(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as **(R)-BINAP**, is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. Its unique C₂-symmetric, atropisomeric structure arises from restricted rotation about the C1-C1' bond connecting the two naphthalene rings, making it a cornerstone in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and fine chemical industries. This guide provides an in-depth overview of the chemical properties, synthesis, and catalytic applications of **(R)-BINAP**.

Core Chemical and Physical Properties

(R)-BINAP is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.



Property	Value	References
CAS Number	76189-55-4	[2][3][4][5][6][7][8]
Molecular Formula	C44H32P2	[2][5][6]
Molecular Weight	622.67 g/mol	[3][9][10]
Melting Point	239-241 °C	[3][7][9]
Boiling Point	724.3 °C (Predicted)	[11]
Appearance	White to light yellow powder/crystals	[1][4]
Solubility	Insoluble in water.[5][11][12] Soluble in organic solvents like benzene and chloroform.[5]	[5][11][12]
Optical Rotation	$[\alpha]^{20}/D$ +222° (c = 0.5% in benzene)	[3][9][10]

Synthesis and Catalyst Preparation

The synthesis of enantiomerically pure BINAP was a significant breakthrough, enabling its widespread use in asymmetric catalysis. A common approach involves the resolution of racemic BINOL (1,1'-bi-2-naphthol), followed by conversion to the ditriflate and subsequent nickel-catalyzed phosphinylation.

A typical experimental protocol for the preparation of a Ru-**(R)-BINAP** catalyst precursor, specifically [(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium diacetate, is as follows:

Experimental Protocol: Preparation of Ru(OCOCH₃)₂[(R)-BINAP]

- Materials:
 - Benzeneruthenium(II) chloride dimer
 - (R)-BINAP
 - Sodium acetate



- Toluene
- Ethanol
- Argon (or other inert gas)
- Procedure:
 - A dry Schlenk tube is charged with benzeneruthenium(II) chloride dimer and (R)-BINAP under an argon atmosphere.
 - Anhydrous toluene is added, and the mixture is stirred at room temperature.
 - A solution of sodium acetate in ethanol is added to the reaction mixture.
 - The mixture is heated to reflux, during which the color changes, indicating the formation of the desired complex.
 - After cooling, the solvent is removed under reduced pressure.
 - The resulting solid is washed with ethanol and dried under vacuum to yield the Ru(OCOCH₃)₂[(R)-BINAP] complex.

This protocol is a general representation and may require optimization based on specific laboratory conditions and desired purity.

Below is a simplified workflow for the synthesis of a generic (R)-BINAP metal catalyst.



General Synthesis of (R)-BINAP Metal Catalyst (R)-BINOL **Ditriflate Formation** (Tf2O, Pyridine) (R)-BINAP Precursor Ni-Catalyzed Phosphinylation (Ph2PH) Metal Precursor (R)-BINAP (e.g., RuCl2(benzene)2) Complexation (R)-BINAP Metal Catalyst

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Caption: Workflow for (R)-BINAP Metal Catalyst Synthesis.

Asymmetric Catalysis: Mechanisms and Applications



(R)-BINAP is a versatile ligand employed in a multitude of asymmetric reactions, including hydrogenations, Heck reactions, and 1,4-additions.[2] The chiral environment created by the BINAP ligand around the metal center is key to achieving high enantioselectivity.

Asymmetric Hydrogenation

(R)-BINAP-ruthenium complexes are highly effective catalysts for the asymmetric hydrogenation of various substrates, such as functionalized ketones, alkenes, and imines.[2][8]

Experimental Protocol: Asymmetric Hydrogenation of an Allylic Alcohol

Catalyst: Ru(OCOCH₃)₂[(R)-BINAP]

Substrate: Geraniol

Solvent: Methanol

Procedure:

- The Ru(OCOCH₃)₂[(R)-BINAP] catalyst and geraniol are dissolved in methanol in a stainless-steel autoclave.
- The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 4-100 atm).
- The reaction is stirred at a specific temperature (e.g., 20-100 °C) for a set duration.
- After the reaction, the pressure is released, and the solvent is evaporated.
- The product, (S)-citronellol, is isolated and its enantiomeric excess is determined by chiral chromatography.

The catalytic cycle for the Ru-(R)-BINAP catalyzed asymmetric hydrogenation of a ketone is depicted below.



[RuH((R)-BINAP)(diamine)]+ + Ketone Substrate Complex - Chiral Alcohol Six-membered Transition State Hydride and Proton Transfer Product Complex

Catalytic Cycle of Ru-(R)-BINAP Asymmetric Hydrogenation

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Caption: Ru-(R)-BINAP Asymmetric Hydrogenation Cycle.

Asymmetric Heck Reaction

(R)-BINAP is also utilized as a ligand in palladium-catalyzed asymmetric Heck reactions, which are powerful methods for forming carbon-carbon bonds.[2]

Experimental Protocol: Asymmetric Heck Reaction

Catalyst Precursor: Pd(OAc)₂

• Ligand: (R)-BINAP

Substrate 1: Aryl triflate

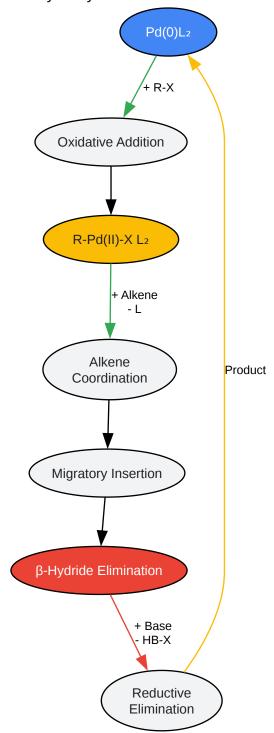
Substrate 2: 2,3-Dihydrofuran



- Base: Proton sponge or a similar non-coordinating base
- Solvent: Benzene or Toluene
- Procedure:
 - Pd(OAc)₂ and (R)-BINAP are dissolved in the solvent under an inert atmosphere to form the active catalyst.
 - The aryl triflate, 2,3-dihydrofuran, and the base are added to the reaction mixture.
 - The mixture is heated to the desired temperature (e.g., 60-100 °C) and stirred until the reaction is complete.
 - The reaction is then cooled, and the product is isolated and purified by column chromatography.
 - The enantiomeric excess of the product is determined using chiral HPLC.

The generalized catalytic cycle for a Heck reaction is illustrated below.





Catalytic Cycle of the Heck Reaction

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Caption: Generalized Heck Reaction Catalytic Cycle.



Conclusion

(R)-BINAP has established itself as a privileged ligand in the field of asymmetric catalysis. Its ability to induce high enantioselectivity in a wide range of transformations has been pivotal in the synthesis of complex chiral molecules. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers in organic synthesis and drug development. The detailed protocols and mechanistic diagrams offer both practical guidance and a deeper insight into the catalytic power of **(R)-BINAP**.

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